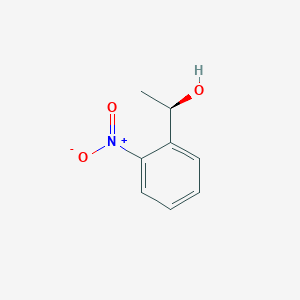

(1R)-1-(2-Nitrophenyl)ethanol

説明

Significance of Chiral Alcohols in Asymmetric Synthesis Research

Chiral alcohols are of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical and fine chemical industries. nih.govnih.gov

Chiral alcohols serve as key building blocks and catalysts in a multitude of asymmetric reactions. alfachemic.com They can be employed to introduce stereocenters with high levels of control, leading to the formation of complex molecules with specific three-dimensional arrangements. alfachemic.comyork.ac.uk The development of efficient methods for the synthesis of chiral alcohols, such as the asymmetric reduction of prochiral ketones, is a major focus of modern organic chemistry research. magtech.com.cn

Overview of (1R)-1-(2-Nitrophenyl)ethanol in Contemporary Organic Chemistry Research

This compound is a specific chiral alcohol that has emerged as a valuable tool in organic synthesis. Its structure, featuring a hydroxyl group at the (R)-configured stereocenter and a nitro group at the ortho position of the phenyl ring, makes it a versatile precursor for a range of more complex molecules. smolecule.com

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com The presence of both the chiral alcohol and the nitro functional groups allows for a wide array of chemical modifications. The nitro group, for instance, can be reduced to an amino group, opening pathways to a diverse set of nitrogen-containing compounds. smolecule.com

Chemical Properties and Synthesis

The utility of this compound is intrinsically linked to its chemical properties and the methods available for its synthesis.

| Property | Value |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol nih.gov |

| Appearance | Light yellow to yellow to orange clear liquid tcichemicals.com |

| Purity | >98.0% (GC) tcichemicals.com |

| Chirality | (R)-configuration at the carbinol center |

The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the corresponding ketone, 2-nitroacetophenone. This transformation can be accomplished using various methods, including biocatalysis with enzymes or whole-cell systems, which often provide high enantioselectivity. magtech.com.cn Another approach involves the use of chiral reducing agents, such as those derived from borohydrides modified with chiral ligands. smolecule.com

Applications in Research

The primary application of this compound in research lies in its role as a chiral building block. Its bifunctional nature allows for sequential or simultaneous transformations of the hydroxyl and nitro groups, providing access to a wide range of target molecules.

For example, the reduction of the nitro group to an amine, followed by further functionalization, is a common strategy. The resulting chiral amino alcohol derivatives are valuable precursors for the synthesis of biologically active compounds and chiral ligands for asymmetric catalysis.

特性

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the standard synthetic routes for preparing (1R)-1-(2-Nitrophenyl)ethanol, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric reduction of 2-nitroacetophenone derivatives. For example, enzymatic reduction using ketoreductases or chemical catalysts like chiral oxazaborolidines can yield the (R)-enantiomer. Enantiomeric purity is verified via chiral HPLC or polarimetry. Post-synthesis, recrystallization in ethanol/n-hexane mixtures improves purity .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify chemical shifts for the nitro group (~8.0–8.5 ppm for aromatic protons) and ethanol moiety (δ ~4.5–5.0 ppm for the hydroxyl-bearing carbon).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHNO, m/z ≈ 167.16) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions .

Q. What are the primary hazards associated with handling this compound?

While specific toxicological data are limited, precautions include:

- Avoiding inhalation/contact (use fume hoods, gloves).

- Storing in inert, airtight containers away from oxidizers.

- Emergency measures: Flush eyes/skin with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the ortho-nitro group influence the compound’s reactivity in catalytic applications?

The nitro group at the ortho position induces steric hindrance and electronic effects, altering reaction pathways. For example, in Suzuki-Miyaura couplings, the nitro group directs cross-coupling to specific positions. Comparative studies with para-nitro analogs show slower reaction kinetics due to steric constraints .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies arise from isomer-specific effects. For instance:

- Tubulin Inhibition : The (R)-enantiomer shows 10× higher activity than (S) in cancer cell lines (IC = 0.8 µM vs. 8.2 µM).

- Antimicrobial Activity : Ortho-nitro derivatives outperform meta/para analogs due to enhanced membrane penetration. Rigorous enantiomer separation and in vitro assays (e.g., MTT for cytotoxicity) are critical .

Q. How can computational methods optimize the design of this compound-based inhibitors?

- Docking Studies : Predict binding affinity to targets like tubulin (PDB: 1SA0) using AutoDock Vina.

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., nitro position) with bioactivity .

Q. What experimental controls are essential when studying the compound’s metabolic stability?

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor.

- LC-MS/MS Monitoring : Track parent compound depletion and metabolite formation (e.g., nitro-reduced amines).

- CYP450 Inhibition Screening : Identify isoform-specific interactions (e.g., CYP3A4) .

Methodological Notes

- Synthetic Optimization : Replace PBr (hazardous) with Appel reaction (CBr/PPh) for safer bromination .

- Analytical Validation : Cross-validate chiral purity using both HPLC and CD spectroscopy .

- Data Reproducibility : Report solvent polarity (e.g., EtOAc/hexane ratios) and temperature gradients in chromatographic separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。